Dibenzo[j,lmn]phenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[j,lmn]phenanthridine is a polycyclic aromatic compound that belongs to the class of phenanthridines
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzo[j,lmn]phenanthridine can be synthesized through several methods. One common approach involves the cyclization of biphenyl derivatives under specific conditions. For example, the synthesis can be achieved by the reduction of Schiff bases followed by radical cyclization . Another method involves the use of homogeneous gold catalysis to facilitate the formation of the phenanthridine core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of key intermediates, cyclization reactions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[j,lmn]phenanthridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives. Substitution reactions can produce a variety of functionalized phenanthridine derivatives.
Scientific Research Applications
Dibenzo[j,lmn]phenanthridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential antibacterial and anticancer properties.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of dibenzo[j,lmn]phenanthridine involves its interaction with various molecular targets. For example, some derivatives have been shown to induce apoptosis in cancer cells by increasing levels of p53 protein and causing fragmentation of PARP-1 . The compound may also interact with bacterial cell walls, affecting their permeability and leading to antibacterial effects .
Comparison with Similar Compounds
Dibenzo[j,lmn]phenanthridine is structurally similar to other phenanthridine derivatives, such as benzo[c]phenanthridine and its analogs These compounds share a polycyclic aromatic core but differ in the arrangement and types of functional groups attached to the rings
List of Similar Compounds
- Benzo[c]phenanthridine
- Phenanthridine
- Sanguinarine
- Chelerythrine
These compounds are often studied for their biological activities and potential therapeutic applications, making them valuable in medicinal chemistry research.
Properties
CAS No. |
24499-89-6 |
---|---|
Molecular Formula |
C19H11N |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
11-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene |
InChI |
InChI=1S/C19H11N/c1-2-6-15-13(4-1)10-14-11-20-17-7-3-5-12-8-9-16(15)18(14)19(12)17/h1-11H |
InChI Key |
DMCKXSDZCNNPIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=NC5=CC=CC(=C54)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.